Chartreusin

Catalog No.
S523400
CAS No.
6377-18-0
M.F
C32H32O14
M. Wt
640.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chartreusin

CAS Number

6377-18-0

Product Name

Chartreusin

IUPAC Name

3-[(2S,3R,4S,5R,6R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione

Molecular Formula

C32H32O14

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C32H32O14/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+/m1/s1

InChI Key

PONPPNYZKHNPKZ-RYBWXQSLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Chartreusin; NSC 5159; NSC-5159; NSC5159;

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O

The exact mass of the compound Chartreusin is 640.1792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5159. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of benzochromenone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chartreusin is a naturally occurring benzonaphthopyranone antibiotic isolated from *Streptomyces chartreusis*. As a member of the chartreusin-type and gilvocarcin-type glycoside family, its primary mechanism of action involves the inhibition of topoisomerase II and direct binding to GC-rich regions of DNA, which disrupts DNA synthesis and repair processes. While effective in vitro, the utility of the parent compound is critically defined by its material properties, most notably its poor aqueous solubility, which necessitates the use of organic solvents like DMSO or methanol for stock solutions and presents challenges for certain biological assays.

Procurement of a substitute based on a shared aglycone core, such as replacing Chartreusin with its close analog Elsamicin A, is inadvisable for most applications due to critical differences imparted by their distinct sugar moieties. While both share the 'chartarin' aglycone, the amino sugar in Elsamicin A dramatically increases its aqueous solubility and contributes to a 10- to 30-fold increase in in vivo antitumor potency compared to Chartreusin. Furthermore, synthetic modifications to the aglycone itself have demonstrated that minor structural changes, such as altering a substituent at the C-1 position, can drastically enhance or eliminate cytostatic properties, underscoring that functional activity is highly sensitive to the specific chemical structure and not just the general class.

Differential Solubility: Selecting the Correct Form for Aqueous vs. Organic Media

A primary procurement differentiator for Chartreusin is its solubility profile, which dictates its suitability for specific experimental setups. The free form of Chartreusin is practically insoluble in water, requiring the use of organic solvents such as acetone or DMSO for solubilization. In contrast, its sodium salt form is highly soluble in water, with a reported solubility of at least 20 mg/mL at pH 9.5. This is a critical distinction from its close analog, Elsamicin A, which is inherently more water-soluble than the Chartreusin free form due to the presence of an amino sugar in its structure.

Evidence DimensionAqueous Solubility
Target Compound DataPractically insoluble in water
Comparator Or BaselineChartreusin Sodium Salt: ≥20 mg/mL (at pH 9.5)
Quantified DifferenceQualitative but functionally absolute for aqueous buffer preparation.
ConditionsAqueous media vs. organic solvents (acetone, DMSO).

This directly determines which form of the compound is required for a given solvent system, preventing assay failure and material loss due to precipitation.

Pharmacokinetic Profile: Rapid Biliary Excretion Limits Intravenous Efficacy

For in vivo applications, Chartreusin demonstrates a significant route-dependent efficacy limitation. Studies in murine models have established that the compound is ineffective when administered via intravenous (IV) injection due to rapid and substantial biliary excretion. However, it retains substantial antitumor activity when administered via intraperitoneal (IP) injection. This poor pharmacokinetic profile was a primary driver for the development of synthetic derivatives, such as IST-622, designed to improve in vivo residence time and enable alternative administration routes.

Evidence DimensionIn Vivo Efficacy by Administration Route
Target Compound DataIneffective via intravenous (IV) administration in mice.
Comparator Or BaselineEffective via intraperitoneal (IP) administration in mice.
Quantified DifferenceQualitative difference between effective and ineffective routes.
ConditionsMurine tumor models.

This is a critical selection factor for animal studies; buyers planning IV administration must select a suitable derivative, whereas those using IP administration can use the parent compound.

Precursor Suitability: The Challenge of Chartarin Glycosylation

For research groups intending to create novel analogs, the procurement of Chartreusin as a finished product is often more practical than attempting synthesis from its aglycone, chartarin. The chemical synthesis is notably challenging due to the properties of the chartarin core. Its planar, electron-deficient structure and poor solubility in common glycosylation solvents (like dichloromethane) make the stereoselective attachment of sugar moieties a low-yielding and technically demanding process. This inherent difficulty in processing the precursor aglycone makes the purified, naturally-derived final compound a more resource-efficient starting point for many research programs.

Evidence DimensionSynthetic Tractability (Glycosylation)
Target Compound DataChartarin (aglycone) possesses poor solubility and an electron-deficient core, making it a difficult glycosylation acceptor.
Comparator Or BaselineN/A (Intrinsic property of the precursor)
Quantified DifferenceQualitative but significant impact on synthesis yield and feasibility.
ConditionsStandard chemical glycosylation reaction conditions.

This justifies procuring the final glycosylated compound over its aglycone precursor to bypass a complex, low-yield synthetic step, saving time and development costs.

Baseline Mechanistic Studies of Topoisomerase II Inhibition

As a well-characterized topoisomerase II inhibitor, Chartreusin serves as an effective tool compound for fundamental research into DNA replication, repair, and cell cycle control. Its use is indicated in assays where the specific pharmacokinetic limitations are not a factor, and a reliable baseline inhibitor is required for comparison against novel agents.

Comparative Screening in DMSO-Based In Vitro Assays

Given its ready solubility in DMSO, the free form of Chartreusin is a cost-effective and appropriate choice for high-throughput screening campaigns and cell-based assays where compound stocks are prepared in organic solvents. This avoids the need to procure more expensive, water-soluble analogs or salt forms when the experimental workflow does not require aqueous buffers.

Scaffold for Development of Analogs with Improved Pharmacokinetics

The known pharmacokinetic deficiencies of Chartreusin, specifically its rapid biliary excretion, make it a validated starting scaffold for medicinal chemistry programs aimed at creating derivatives with improved in vivo stability and bioavailability. Researchers can use Chartreusin as a parent compound to systematically modify and optimize for better drug-like properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

640.17920569 Da

Monoisotopic Mass

640.17920569 Da

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HS0H395E3O

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Pictograms

Health Hazard

Health Hazard

Wikipedia

Chartreusin

Dates

Last modified: 08-15-2023
1: Ueberschaar N, Meyer F, Dahse HM, Hertweck C. Bipiperidine conjugates as soluble sugar surrogates in DNA-intercalating antiproliferative polyketides. Chem Commun (Camb). 2016 Apr 7;52(27):4894-7. doi: 10.1039/c6cc00890a. Epub 2016 Mar 14. PubMed PMID: 26974406.
2: Ueberschaar N, Xu Z, Scherlach K, Metsä-Ketelä M, Bretschneider T, Dahse HM, Görls H, Hertweck C. Synthetic remodeling of the chartreusin pathway to tune antiproliferative and antibacterial activities. J Am Chem Soc. 2013 Nov 20;135(46):17408-16. doi: 10.1021/ja4080024. Epub 2013 Nov 6. PubMed PMID: 24143864.
3: Knop K, Stumpf S, Schubert US. Drugs as matrix to detect their own drug delivery system of PEG-b-PCL block copolymers in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Commun Mass Spectrom. 2013 Oct 15;27(19):2201-12. doi: 10.1002/rcm.6663. PubMed PMID: 23996394.
4: Kirubakaran P, Kothapalli R, Singh KhD, Nagamani S, Arjunan S, Muthusamy K. In silico studies on marine actinomycetes as potential inhibitors for Glioblastoma multiforme. Bioinformation. 2011 Apr 22;6(3):100-6. PubMed PMID: 21584184; PubMed Central PMCID: PMC3089882.
5: Xu Z, Jakobi K, Welzel K, Hertweck C. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide. Chem Biol. 2005 May;12(5):579-88. PubMed PMID: 15911378.
6: Weissman K. A new origin for chartreusin. Chem Biol. 2005 May;12(5):512-4. PubMed PMID: 15911371.
7: Barceló F, Portugal J. Elsamicin A binding to DNA. A comparative thermodynamic characterization. FEBS Lett. 2004 Oct 8;576(1-2):68-72. PubMed PMID: 15474012.
8: Portugal J. Chartreusin, elsamicin A and related anti-cancer antibiotics. Curr Med Chem Anticancer Agents. 2003 Nov;3(6):411-20. Review. PubMed PMID: 14529449.
9: Kamitori S, Tanaka M, Akita Y, Yamamoto K. Crystal structure of chartreusin derivative A132. Carbohydr Res. 2003 Jul 4;338(14):1523-5. PubMed PMID: 12829398.
10: Barceló F, Capó D, Portugal J. Thermodynamic characterization of the multivalent binding of chartreusin to DNA. Nucleic Acids Res. 2002 Oct 15;30(20):4567-73. PubMed PMID: 12384604; PubMed Central PMCID: PMC137122.
11: Asai G, Yamamoto N, Toi M, Shin E, Nishiyama K, Sekine T, Nomura Y, Takashima S, Kimura M, Tominaga T. Pharmacokinetic and pharmacodynamic study of IST-622, a novel synthetic derivative of chartreusin, by oral administration in a phase II study of patients with breast cancer. Cancer Chemother Pharmacol. 2002 Jun;49(6):468-72. Epub 2002 Apr 9. PubMed PMID: 12107551.
12: Shen LL. DNA-unwinding test using eukaryotic DNA topoisomerase I. Methods Mol Biol. 2001;95:149-60. PubMed PMID: 11089228.
13: Uchida H, Nakakita Y, Enoki N, Abe N, Nakamura T, Munekata M. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation. J Antibiot (Tokyo). 1994 Jun;47(6):655-67. PubMed PMID: 8040070.
14: Uchida H, Nakakita Y, Enoki N, Abe N, Nakamura T, Munekata M. Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. I. Taxonomy, mutation, fermentation, isolation and biological activities. J Antibiot (Tokyo). 1994 Jun;47(6):648-54. PubMed PMID: 8040069.
15: Tashiro T, Kon K, Yamamoto M, Yamada N, Tsuruo T, Tsukagoshi S. Antitumor effects of IST-622, a novel synthetic derivative of chartreusin, against murine and human tumor lines following oral administration. Cancer Chemother Pharmacol. 1994;34(4):287-92. PubMed PMID: 8033294.
16: Klein I, Welink J, van der Vijgh WJ. Determination of Elsamitrucin (BMY-28090) in plasma and urine by high-performance liquid chromatography with fluorescence detection. J Chromatogr. 1993 Dec 22;622(2):249-53. PubMed PMID: 8150873.
17: Uchida H, Nakakita Y, Enoki N, Abe N, Nakamura T, Munekata M. A novel compound related to chartreusin from a mutant of Streptomyces chartreusis. J Antibiot (Tokyo). 1993 Oct;46(10):1611-5. PubMed PMID: 8244891.
18: Furue H. [Topoisomerase inhibitors developing in Japan]. Gan To Kagaku Ryoho. 1993 Jan;20(1):42-9. Review. Japanese. PubMed PMID: 8422186.
19: Lorico A, Long BH. Biochemical characterisation of elsamicin and other coumarin-related antitumour agents as potent inhibitors of human topoisomerase II. Eur J Cancer. 1993;29A(14):1985-91. PubMed PMID: 8280493.
20: Silvestrini R, Sanfilippo O, Zaffaroni N, De Marco C, Catania S. Activity of a chartreusin analog, elsamicin A, on breast cancer cells. Anticancer Drugs. 1992 Dec;3(6):677-81. PubMed PMID: 1288737.

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